Propyl dipropoxyacetate
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Overview
Description
Propyl 2,2-dipropoxyacetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 2,2-dipropoxyacetate can be synthesized through esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. The general reaction involves propyl alcohol and 2,2-dipropoxyacetic acid. The reaction is typically carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .
Industrial Production Methods
Industrial production of esters like propyl 2,2-dipropoxyacetate often involves continuous processes where the reactants are fed into a reactor and the products are continuously removed. This method increases efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Propyl 2,2-dipropoxyacetate undergoes several types of chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride
Properties
CAS No. |
6065-83-4 |
---|---|
Molecular Formula |
C11H22O4 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
propyl 2,2-dipropoxyacetate |
InChI |
InChI=1S/C11H22O4/c1-4-7-13-10(12)11(14-8-5-2)15-9-6-3/h11H,4-9H2,1-3H3 |
InChI Key |
MSAWEGHMPWQICF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C(=O)OCCC)OCCC |
Origin of Product |
United States |
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